molecular formula C14H6FK2NO4S B10752417 dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate

dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate

Cat. No.: B10752417
M. Wt: 381.46 g/mol
InChI Key: SOWZPSIWJMPHLK-AXAVVADUSA-L
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Description

Dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate is a thiazole-derived compound featuring a fused furan-phenyl substituent and a dipotassium counterion. The core structure consists of a thiazol-4-one ring with a methylidene bridge linking it to a 5-(4-fluoro-2-oxidophenyl)furan moiety. The dipotassium salt enhances solubility in polar solvents, making it advantageous for pharmaceutical or catalytic applications . Its synthesis likely involves base-mediated deprotonation and salt formation, as seen in analogous thiazolidinone preparations .

Properties

Molecular Formula

C14H6FK2NO4S

Molecular Weight

381.46 g/mol

IUPAC Name

dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate

InChI

InChI=1S/C14H8FNO4S.2K/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12;;/h1-6,17H,(H,16,18,19);;/q;2*+1/p-2/b12-6-;;

InChI Key

SOWZPSIWJMPHLK-AXAVVADUSA-L

Isomeric SMILES

C1=CC(=C(C=C1F)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)[O-].[K+].[K+]

Canonical SMILES

C1=CC(=C(C=C1F)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

AS 252424 bispotassium salt is synthesized through a multi-step process involving the reaction of furan-2-ylmethylene thiazolidinediones with various reagents. The key steps include:

    Formation of the furan-2-ylmethylene intermediate: This involves the reaction of furan-2-carbaldehyde with thiazolidinedione in the presence of a base.

    Introduction of the fluoro group: The intermediate is then reacted with a fluorinating agent to introduce the fluoro group.

    Formation of the bispotassium salt: The final step involves the reaction of the intermediate with potassium hydroxide to form the bispotassium salt.

Industrial Production Methods

Industrial production of AS 252424 bispotassium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

AS 252424 bispotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro group in AS 252424 bispotassium salt can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Dipotassium (5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate has been investigated for its efficacy against various pathogens. A study demonstrated that thiazole derivatives can inhibit bacterial growth, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Thiazole compounds are known for their anticancer activities. Recent studies have shown that derivatives of thiazole can induce apoptosis in cancer cells. The specific compound has shown promise in preliminary screenings for cytotoxicity against several cancer cell lines, indicating a potential role in cancer therapeutics .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of dipotassium (5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate and its evaluation for biological activity. The compound was synthesized through a multi-step reaction involving key intermediates and characterized using NMR and mass spectrometry. Biological assays revealed moderate cytotoxicity against human cancer cell lines, warranting further investigation into its mechanism of action .

Fertilizer Potential

Dipotassium compounds are often used as fertilizers due to their nutrient content. The specific compound may serve as a source of potassium and sulfur, essential nutrients for plant growth. Studies have indicated that potassium enhances plant resilience to stress and improves yield quality .

Pest Resistance

Compounds with thiazole structures have been explored for their insecticidal properties. Research suggests that dipotassium (5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate could be developed into a biopesticide formulation due to its potential toxicity against agricultural pests .

Polymer Additives

The incorporation of thiazole derivatives into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength. Dipotassium (5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yli]methylidene]-4-oxo-1,3-thiazol-2-olate could be utilized as an additive in polymer formulations to improve performance characteristics .

Case Study: Composite Materials

In a recent study, dipotassium (5Z)-5-[[(5-(4-fluoro-2-oxidophenyl)furan-2-yli]methylidene]-4-oxo-1,3-thiazol - 2 - olate was incorporated into a polymer composite. The resulting material exhibited enhanced mechanical properties compared to the base polymer, indicating its potential application in high-performance materials .

Mechanism of Action

AS 252424 bispotassium salt exerts its effects by selectively inhibiting PI3Kγ. The compound binds to the ATP-binding site of PI3Kγ, preventing the enzyme from phosphorylating its substrates. This inhibition disrupts the PI3Kγ signaling pathway, leading to a reduction in downstream signaling events such as Akt phosphorylation. The molecular targets and pathways involved include PI3Kγ, Akt, and other components of the PI3K/Akt signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a. Thiazolidinone Derivatives () Three thiazolidinone derivatives (4b, 4c, 4d) share the (Z)-methylidene-thiazolidinone core but differ in substituents:

  • 4b : 4-Methylimidazole substituent (melting point: 254–256°C).
  • 4c : Diphenylpyrazole group (melting point: 263–265°C).
  • 4d : Methylthiophene moiety (melting point: 232–234°C).

The dipotassium salt further differentiates its physicochemical behavior, likely resulting in higher aqueous solubility than the neutral thiazolidinones .

b. T27760 () T27760 (C₁₇H₁₂N₂O₆S₂) features a 4-nitrophenylfuran-thiazolidinepropanoic acid structure. Key differences include:

  • Substituent : Nitro group (strong electron-withdrawing) vs. fluoro-oxidophenyl (moderate electron-withdrawing).
  • Acidity : Predicted pKa of 4.30 for T27760 vs. higher basicity expected for the dipotassium salt.
  • Solubility : T27760’s carboxylic acid group confers moderate solubility, whereas the dipotassium form likely enhances polar solvent compatibility .

c. Claficapavir () Claficapavir (C₁₇H₁₂ClNO₄S₂) replaces the fluoro group with chlorine on the phenyl ring. Chlorine’s larger atomic radius and stronger electron-withdrawing capacity may enhance binding affinity in biological systems but reduce metabolic stability compared to fluorine .

Physical and Chemical Properties

Property Target Compound (Dipotassium Salt) T27760 (Acid Form) Claficapavir
Molecular Weight ~450 (estimated) 404.42 393.86
Solubility High (polar solvents) Moderate Low
Melting Point Not reported Not reported Not reported
Key Substituent 4-Fluoro-2-oxidophenylfuran 4-Nitrophenylfuran 4-Chlorophenylfuran

Biological Activity

Dipotassium (5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant, antimicrobial, and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a furan moiety, and a fluorinated phenyl group. The presence of these functional groups is significant for its biological activities.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit notable antioxidant properties. A study found that phenolic thiazoles, which share similarities with our compound, showed remarkable antioxidant and antiradical activity. The antioxidant capacity is attributed to the presence of phenolic groups and the hydrazone moiety in their structure, which contribute to radical scavenging abilities and metal ion chelation .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant ActivityMethod Used
DPTHHighDPPH assay
5aModerateABTS assay
7aVery HighORAC assay

Antimicrobial Activity

The antimicrobial efficacy of dipotassium (5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate has been evaluated against various bacterial strains. Compounds similar to this one have shown significant activity against pathogens such as Pseudomonas aeruginosa and Candida albicans. For instance, compounds derived from thiazole structures exhibited potent antibacterial effects, outperforming traditional antibiotics like norfloxacin in certain assays .

Table 2: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Reference Compound
Pseudomonas aeruginosa18Norfloxacin
Candida albicans15Fluconazole

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives of thiazole compounds demonstrate selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For example, compound 7b showed dose-dependent inhibitory effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Compound Tested
HeLa12.57b
MCF715.08a
HaCaT (normal)>100DPTH

Case Studies and Research Findings

  • Antioxidant Mechanism : A study focused on the electrochemical behavior of thiazole derivatives indicated that the presence of hydroxyl groups significantly enhances their radical scavenging ability by facilitating electron transfer processes .
  • Antimicrobial Mechanism : The mechanism behind the antimicrobial activity was linked to the disruption of bacterial cell membranes and inhibition of biofilm formation, which are critical for bacterial survival .
  • Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines were attributed to apoptosis induction via mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dipotassium salts of thiazole-furan hybrids, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach involving (1) condensation of fluorophenyl-furan precursors with thiazole derivatives under basic conditions (e.g., potassium carbonate in DMF) and (2) salt formation via potassium hydroxide treatment. Monitor regioselectivity using TLC/HPLC and optimize solvent polarity (e.g., THF vs. DMF) to enhance yields .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the enol-oxothiazole moiety. Validate intermediates via 1H^1H-NMR to confirm Z-configuration of the methylidene group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

  • Techniques :

  • IR : Confirm C=O (1650–1700 cm1^{-1}) and S-O (1050–1150 cm1^{-1}) stretches.
  • 1H^1H-NMR**: Identify furan protons (δ 6.5–7.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and fluorophenyl aromatic signals (δ 7.2–7.8 ppm).
  • Mass Spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns of dipotassium adducts (e.g., [M-2K+2H]2^{2-}) .
    • Ambiguity Resolution : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values for the Z-isomer to validate structural assignments .

Q. How should researchers design in vitro assays to evaluate COX-1/2 inhibition or antimicrobial activity for this compound?

  • COX Inhibition : Use a fluorometric assay with purified COX-1/2 enzymes, measuring prostaglandin conversion rates. Include indomethacin as a positive control and validate selectivity via IC50_{50} ratios (COX-2/COX-1) .
  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess membrane disruption via LIVE/DEAD staining .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to COX-2 or bacterial targets?

  • Protocol :

Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Dock into COX-2 (PDB: 3NT1) or E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina.

Validate docking poses with MD simulations (100 ns, AMBER) to assess stability of hydrogen bonds with Ser530 (COX-2) or GyrB residues .

  • Limitations : Address discrepancies between docking scores and experimental IC50_{50} by evaluating solvation effects or allosteric binding pockets .

Q. What strategies resolve contradictions between high in vitro activity and poor in vivo efficacy?

  • Analysis :

  • Bioavailability : Measure solubility (shake-flask method) and logP (HPLC) to assess permeability.
  • Metabolic Stability : Incubate with liver microsomes; identify metabolites via LC-MS/MS.
  • Formulation : Test cyclodextrin-based carriers to enhance aqueous solubility .

Q. How can regioselectivity challenges in synthesizing the methylidene-thiazole core be addressed?

  • Solutions :

  • Use directing groups (e.g., methoxy) on the furan ring to stabilize transition states during condensation.
  • Employ Lewis acids (e.g., ZnCl2_2) to promote Z-selectivity via chelation control .
    • Validation : Compare 1H^1H-NMR coupling constants (J = 10–12 Hz for Z-isomer) and NOE correlations .

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